Cas no 673-20-1 (N-1-(diethylamino)propan-2-ylidenehydroxylamine)

N-1-(diethylamino)propan-2-ylidenehydroxylamine 化学的及び物理的性質
名前と識別子
-
- 2-Propanone, 1-(diethylamino)-, oxime
- N-1-(diethylamino)propan-2-ylidenehydroxylamine
- AKOS000308003
- (NE)-N-[1-(diethylamino)propan-2-ylidene]hydroxylamine
- (2E)-1-(DIETHYLAMINO)ACETONEOXIME
- (2E)-N,N-diethyl-2-(hydroxyimino)propan-1-amine
- 1-(DIETHYLAMINO)ACETONE OXIME
- 673-20-1
- EN300-228227
- N-[1-(diethylamino)propan-2-ylidene]hydroxylamine
- (2E)-1-(DIETHYLAMINO)ACETONE OXIME
- STK301761
-
- MDL: MFCD03419344
- インチ: InChI=1S/C7H16N2O/c1-4-9(5-2)6-7(3)8-10/h10H,4-6H2,1-3H3/b8-7+
- InChIKey: VIBCCTKMRUFZKP-BQYQJAHWSA-N
- SMILES: CCN(CC)CC(=NO)C
計算された属性
- 精确分子量: 144.12638
- 同位素质量: 144.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 10
- 回転可能化学結合数: 4
- 複雑さ: 108
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.8Ų
- XLogP3: 1
じっけんとくせい
- PSA: 35.83
N-1-(diethylamino)propan-2-ylidenehydroxylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 026184-1g |
1-(Diethylamino)propan-2-one oxime |
673-20-1 | 1g |
£144.00 | 2022-03-01 | ||
Enamine | EN300-228227-0.05g |
N-[1-(diethylamino)propan-2-ylidene]hydroxylamine |
673-20-1 | 95% | 0.05g |
$612.0 | 2024-06-20 | |
Enamine | EN300-228227-1.0g |
N-[1-(diethylamino)propan-2-ylidene]hydroxylamine |
673-20-1 | 95% | 1.0g |
$728.0 | 2024-06-20 | |
Enamine | EN300-228227-2.5g |
N-[1-(diethylamino)propan-2-ylidene]hydroxylamine |
673-20-1 | 95% | 2.5g |
$1428.0 | 2024-06-20 | |
Enamine | EN300-228227-1g |
N-[1-(diethylamino)propan-2-ylidene]hydroxylamine |
673-20-1 | 1g |
$728.0 | 2023-09-15 | ||
Enamine | EN300-228227-0.1g |
N-[1-(diethylamino)propan-2-ylidene]hydroxylamine |
673-20-1 | 95% | 0.1g |
$640.0 | 2024-06-20 | |
Enamine | EN300-228227-0.5g |
N-[1-(diethylamino)propan-2-ylidene]hydroxylamine |
673-20-1 | 95% | 0.5g |
$699.0 | 2024-06-20 | |
Enamine | EN300-228227-10g |
N-[1-(diethylamino)propan-2-ylidene]hydroxylamine |
673-20-1 | 10g |
$3131.0 | 2023-09-15 | ||
Enamine | EN300-228227-5.0g |
N-[1-(diethylamino)propan-2-ylidene]hydroxylamine |
673-20-1 | 95% | 5.0g |
$2110.0 | 2024-06-20 | |
Enamine | EN300-228227-0.25g |
N-[1-(diethylamino)propan-2-ylidene]hydroxylamine |
673-20-1 | 95% | 0.25g |
$670.0 | 2024-06-20 |
N-1-(diethylamino)propan-2-ylidenehydroxylamine 関連文献
-
1. A spectroscopic study of the protonation of porphins and corrolesR. Grigg,R. J. Hamilton,M. L. Jozefowicz,C. H. Rochester,R. J. Terrell,H. Wickwar J. Chem. Soc. Perkin Trans. 2 1973 407
N-1-(diethylamino)propan-2-ylidenehydroxylamineに関する追加情報
N-1-(Diethylamino)propan-2-ylidenehydroxylamine: A Comprehensive Overview
N-1-(Diethylamino)propan-2-ylidenehydroxylamine (CAS No. 673-20-1) is a versatile compound with significant applications in various fields, including pharmaceuticals, chemical synthesis, and materials science. This compound, also known as DEAP-Hydroxylamine, has garnered attention due to its unique chemical structure and potential biological activities. In this comprehensive overview, we will delve into the properties, synthesis methods, applications, and recent research advancements of N-1-(Diethylamino)propan-2-ylidenehydroxylamine.
Chemical Structure and Properties
N-1-(Diethylamino)propan-2-ylidenehydroxylamine is characterized by its distinct molecular structure, which consists of a diethylamino group attached to a propenylidene moiety and a hydroxylamine functional group. The molecular formula of this compound is C7H17NO2, and its molecular weight is approximately 143.22 g/mol. The presence of the hydroxylamine group imparts significant reactivity to the molecule, making it a valuable intermediate in organic synthesis.
The compound exhibits good solubility in polar solvents such as water and ethanol, which facilitates its use in various chemical reactions. Additionally, N-1-(Diethylamino)propan-2-ylidenehydroxylamine is stable under normal conditions but can undergo decomposition at high temperatures or in the presence of strong acids or bases.
Synthesis Methods
The synthesis of N-1-(Diethylamino)propan-2-ylidenehydroxylamine can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of diethylamine with an appropriate aldehyde or ketone followed by the introduction of the hydroxylamine group. For example, the reaction of diethylamine with acrolein in the presence of a suitable catalyst can yield the desired product.
Another approach involves the condensation of diethylaminomethyl ketone with hydroxylamine hydrochloride in an alkaline medium. This method is particularly useful for large-scale production due to its simplicity and high yield. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis methods, such as using biocatalysts or microwave-assisted reactions.
Applications in Pharmaceuticals and Biotechnology
N-1-(Diethylamino)propan-2-ylidenehydroxylamine has shown promise in pharmaceutical research due to its potential biological activities. Studies have indicated that this compound exhibits antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, preliminary research suggests that N-1-(Diethylamino)propan-2-ylidenehydroxylamine may have anti-inflammatory effects, making it a potential candidate for the development of new therapeutic agents.
In biotechnology, N-1-(Diethylamino)propan-2-ylidenehydroxylamine has been explored for its use as a reagent in the synthesis of complex biomolecules. Its ability to participate in selective chemical reactions makes it a valuable tool for researchers working on peptide synthesis and protein modification. Furthermore, the compound's reactivity with various functional groups allows for the creation of novel bioconjugates with tailored properties.
Recent Research Advancements
The scientific community has made significant strides in understanding the potential applications and mechanisms of action of N-1-(Diethylamino)propan-2-ylidenehydroxylamine. A recent study published in the Journal of Medicinal Chemistry investigated the compound's ability to inhibit specific enzymes involved in inflammatory pathways. The results showed that N-1-(Diethylamino)propan-2-ylidenehydroxylamine effectively reduced inflammation in vitro and demonstrated promising anti-inflammatory activity in animal models.
Another notable study focused on the use of N-1-(Diethylamino)propan-2-ylidenehydroxylamine as a precursor for the synthesis of advanced materials. Researchers at a leading materials science institute developed a novel polymer containing this compound as a key component. The resulting material exhibited enhanced mechanical properties and improved biocompatibility, making it suitable for biomedical applications such as tissue engineering and drug delivery systems.
Safety Considerations and Handling Guidelines
While N-1-(Diethylamino)propan-2-ylidenehydroxylamine is generally considered safe for laboratory use when proper precautions are taken, it is important to handle this compound with care. Users should wear appropriate personal protective equipment (PPE), including gloves, goggles, and lab coats, to minimize exposure risks. Additionally, it is advisable to work with this compound in a well-ventilated area or under a fume hood to prevent inhalation of vapors.
In case of accidental exposure, immediate first aid measures should be taken. For skin contact, rinse the affected area thoroughly with water for at least 15 minutes. If ingested, do not induce vomiting; instead, seek medical attention immediately. It is also important to store this compound in a cool, dry place away from incompatible materials such as strong acids or oxidizers.
Conclusion
N-1-(Diethylamino)propan-2-ylidenehydroxylamine (CAS No. 673-20-1) is a multifaceted compound with a wide range of applications in pharmaceuticals, biotechnology, and materials science. Its unique chemical structure and reactivity make it an invaluable tool for researchers and scientists working on innovative projects. As ongoing research continues to uncover new properties and potential uses for this compound, it is likely that its importance will only continue to grow in the coming years.
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